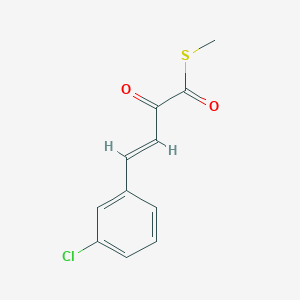![molecular formula C20H19N3O3 B12527114 Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- CAS No. 664995-99-7](/img/structure/B12527114.png)
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the pyrroloquinoxaline family, which is known for its diverse pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Vorbereitungsmethoden
The synthesis of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline. The synthetic route includes the following steps :
Nitration: 2-nitroaniline is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the pyrroloquinoxaline core.
Substitution: The core structure is then substituted with the 3,4,5-trimethoxyphenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antiproliferative activity against various human leukemia cell lines, making it a promising candidate for cancer research.
Medicine: Due to its broad pharmacological profile, it is being investigated for potential therapeutic applications in treating psychiatric disorders, viral infections, and parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways . It has been shown to:
Inhibit Enzymes: The compound inhibits enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.
Intercalate DNA: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Modulate Receptors: The compound modulates receptors such as adenosine receptors, affecting neurotransmission and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds in the pyrroloquinoxaline family :
Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits antiproliferative activity but has a different substitution pattern.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives: These derivatives show potent inhibition of Bruton’s tyrosine kinase, making them effective in treating certain cancers.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their DNA-binding affinity and potential as rapid-onset antidepressants.
The uniqueness of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and broad spectrum of biological activities, making it a versatile compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
664995-99-7 |
|---|---|
Molekularformel |
C20H19N3O3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(3,4,5-trimethoxyphenyl)pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C20H19N3O3/c1-24-17-11-13(12-18(25-2)19(17)26-3)21-20-16-9-6-10-23(16)15-8-5-4-7-14(15)22-20/h4-12H,1-3H3,(H,21,22) |
InChI-Schlüssel |
RJZINLKYNXMNPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


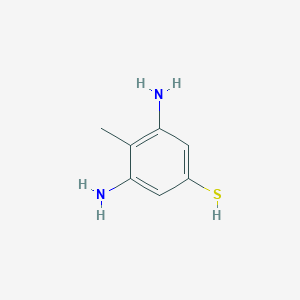
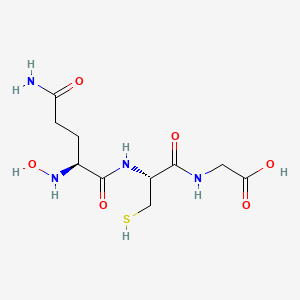
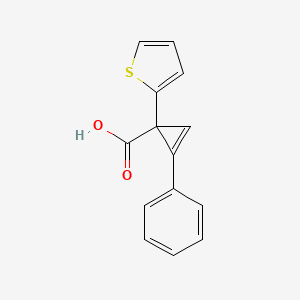
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
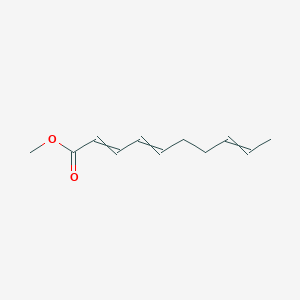
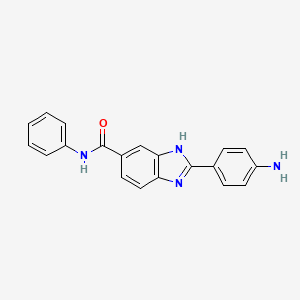
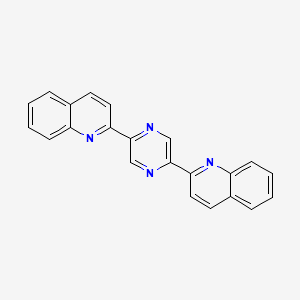
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
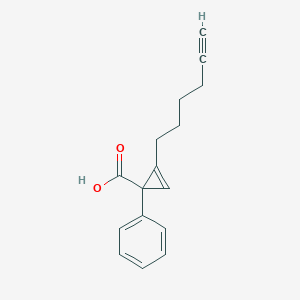
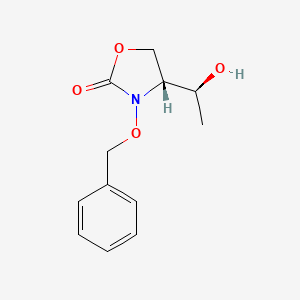
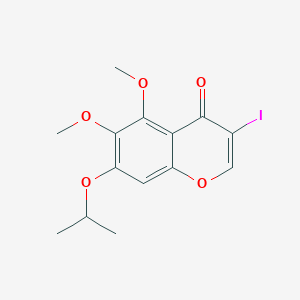
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
